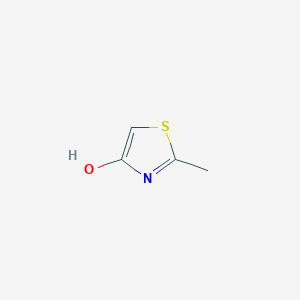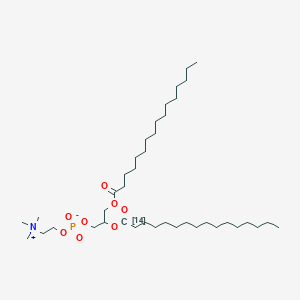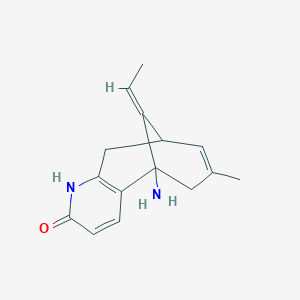
4-(2-Aminophenethyl)pyridine
説明
Synthesis Analysis
The synthesis of pyridine-containing compounds often involves strategies such as the Chichibabin pyridine synthesis, modified to introduce various functional groups that afford compounds with unique properties. For example, the synthesis of novel pyridine-containing polyimides involved a modified Chichibabin reaction followed by catalytic reduction, showcasing the versatility of pyridine syntheses in producing materials with desirable thermal and mechanical properties (Wang et al., 2008).
Molecular Structure Analysis
Structural analysis of pyridine derivatives is crucial for understanding their chemical behavior. Single crystal X-ray diffraction data provide insights into the molecular arrangement, crystalline structure, and intermolecular interactions, which are essential for tailoring the properties of these compounds for specific applications. For instance, the crystal structure analysis of 2-Amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano [2, 3-d] pyrazolo [3, 4-b] pyridine-3-carbonitrile offers detailed information on the molecular geometry and stabilizing hydrogen bond interactions (Ganapathy et al., 2015).
科学的研究の応用
Novel Fluorescent Materials
Research has explored the synthesis and application of novel fluorescent materials derived from pyridine-containing monomers, demonstrating their potential in creating high-performance polyimides with excellent thermal stability and strong fluorescence properties. These materials have shown promise in various applications due to their high solubility, excellent thermal properties, and the ability to form strong and flexible films with significant fluorescence intensity upon protonation, making them suitable for advanced material science applications (Huang et al., 2012); (Liaw et al., 2007).
Chemosensors
Pyridine derivatives have been utilized in the development of chemosensors, specifically for the detection of acids. A study described the synthesis of a novel fluorescent poly(pyridine-imide) acid chemosensor, highlighting its potential as an "off–on" fluorescent switcher for acids. This application is critical for environmental monitoring, pharmaceutical analysis, and chemical sensing technologies (Wang et al., 2008).
Corrosion Inhibition
The application of pyridine derivatives as corrosion inhibitors for metals in acidic environments has been a subject of research. Studies indicate that these compounds, through adsorption and inhibition effects, can significantly enhance the resistance of metals to corrosion, providing a practical solution for protecting industrial equipment and infrastructure (Ansari et al., 2015).
Advanced Polymer Synthesis
Research into the synthesis of advanced polymers utilizing pyridine-based diamines has led to the development of new materials with exceptional properties. These polymers exhibit low dielectric constants, good mechanical properties, and outstanding thermal stability. Such materials are valuable for the electronics industry, particularly in applications requiring materials that can withstand high temperatures while maintaining electrical insulation (Wang et al., 2007).
Antimicrobial Applications
The synthesis and structural analysis of novel compounds from pyridine derivatives have shown potential antimicrobial activity. These findings could lead to the development of new antimicrobial agents that are effective against resistant strains of bacteria, contributing to the field of pharmaceutical research and healthcare (Elangovan et al., 2021).
Safety And Hazards
特性
IUPAC Name |
2-(2-pyridin-4-ylethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-13-4-2-1-3-12(13)6-5-11-7-9-15-10-8-11/h1-4,7-10H,5-6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFRLWMJMWEDON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=CC=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405798 | |
| Record name | 2-(2-pyridin-4-ylethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminophenethyl)pyridine | |
CAS RN |
105972-24-5 | |
| Record name | 2-[2-(4-Pyridinyl)ethyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105972-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-pyridin-4-ylethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B25737.png)






